
5-HT6/5-HT2A receptor ligand-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-HT6/5-HT2A receptor ligand-2 is a compound that acts as a dual antagonist for the 5-HT6 and 5-HT2A receptors. These receptors are part of the serotonin receptor family, which plays a crucial role in various physiological processes, including mood regulation, cognition, and perception. The compound has shown potential in enhancing cognitive functions and has been studied for its therapeutic applications in treating neurological disorders .
Vorbereitungsmethoden
The synthesis of 5-HT6/5-HT2A receptor ligand-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of indole derivatives, which are reacted with various reagents to form the desired ligand. The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
5-HT6/5-HT2A receptor ligand-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ligand can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-HT6/5-HT2A receptor ligand-2 has been extensively studied for its scientific research applications. In chemistry, it is used as a tool to study the binding and activation of serotonin receptors. In biology, it helps in understanding the role of serotonin in various physiological processes. In medicine, the compound has shown potential in treating neurological disorders such as Alzheimer’s disease and schizophrenia by enhancing cognitive functions and reducing symptoms. Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents targeting serotonin receptors .
Wirkmechanismus
The mechanism of action of 5-HT6/5-HT2A receptor ligand-2 involves its binding to the 5-HT6 and 5-HT2A receptors, which are G protein-coupled receptors. Upon binding, the compound acts as an antagonist, blocking the activation of these receptors by serotonin. This inhibition leads to changes in downstream signaling pathways, including the modulation of neurotransmitter release and receptor desensitization. The molecular targets and pathways involved include the Gq/11 and β-arrestin2 transducers, which play a role in the compound’s effects on cognition and mood regulation .
Vergleich Mit ähnlichen Verbindungen
5-HT6/5-HT2A receptor ligand-2 is unique compared to other similar compounds due to its dual antagonistic activity on both 5-HT6 and 5-HT2A receptors. Similar compounds include psilocin analogues, which also target serotonin receptors but may have different selectivity and therapeutic profiles. For example, psilocybin and LSD are known to act on 5-HT2A receptors but have distinct pharmacological effects and therapeutic applications. The uniqueness of this compound lies in its ability to modulate both receptor subtypes, offering potential advantages in treating complex neurological disorders .
Eigenschaften
Molekularformel |
C20H18FN3O2 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
4-[5-[[2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethylamino]methyl]furan-2-yl]phenol |
InChI |
InChI=1S/C20H18FN3O2/c21-15-9-18-14(10-23-20(18)24-11-15)7-8-22-12-17-5-6-19(26-17)13-1-3-16(25)4-2-13/h1-6,9-11,22,25H,7-8,12H2,(H,23,24) |
InChI-Schlüssel |
VTRMFVAGEAFJTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CNCCC3=CNC4=C3C=C(C=N4)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


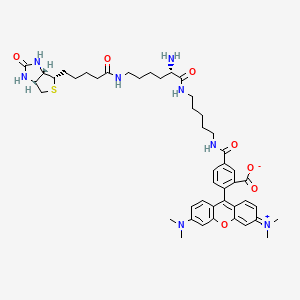
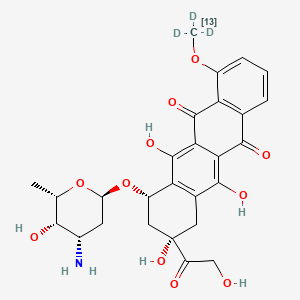
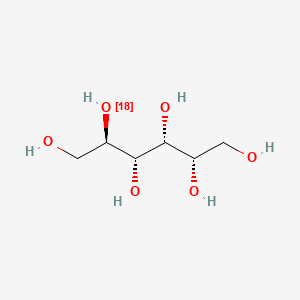
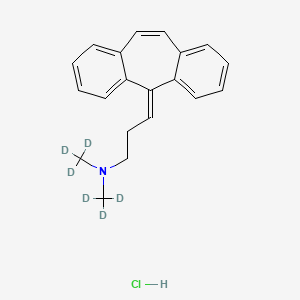


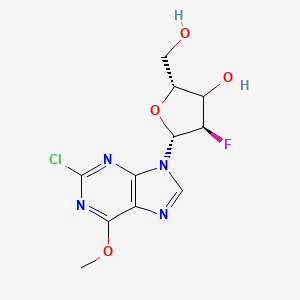
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12406022.png)


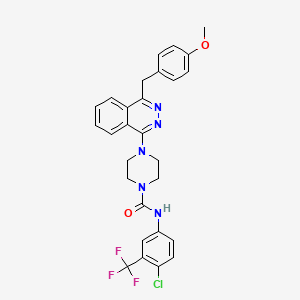

![N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12406058.png)

